6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine
CAS No.:
Cat. No.: VC20007060
Molecular Formula: C14H22N6
Molecular Weight: 274.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N6 |
|---|---|
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | 6-(4-ethylpiperazin-1-yl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C14H22N6/c1-4-18-7-9-19(10-8-18)13-6-5-12-15-16-14(11(2)3)20(12)17-13/h5-6,11H,4,7-10H2,1-3H3 |
| Standard InChI Key | PHLYPRQRDOLKIZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCN(CC1)C2=NN3C(=NN=C3C(C)C)C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine ring system. Key structural features include:
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Triazolopyridazine core: A bicyclic scaffold with nitrogen-rich aromaticity, enabling π-π stacking and hydrogen bonding in biological targets .
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4-Ethylpiperazine substituent: A tertiary amine group at position 6 enhances solubility and modulates pharmacokinetic properties .
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Isopropyl group: Positioned at C3, this hydrophobic moiety influences lipophilicity and target binding affinity .
Molecular Formula: C₁₈H₂₆N₆
Molecular Weight: 326.45 g/mol
Calculated logP: 2.8 (indicating moderate lipophilicity) .
Synthetic Pathways
Core Scaffold Construction
The triazolopyridazine core is typically synthesized via cyclization reactions. A common route involves:
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Hydrazine-mediated cyclization: 6-Chloro triazolo[4,3-b]pyridazine intermediates are generated from pyridazine precursors .
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Nucleophilic substitution: The chloro group at position 6 is displaced by 4-ethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .
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Alkylation at C3: The isopropyl group is introduced via alkylation using isopropyl bromide or Mitsunobu conditions .
Yield Optimization:
Pharmacological Activity
Epigenetic Modulation
Triazolopyridazines are established bromodomain and extraterminal (BET) inhibitors. Structural analogs like AZD5153 demonstrate:
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BRD4 IC₅₀: 10–50 nM, with bivalent binding enhancing potency .
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Downregulation of oncogenes: c-Myc suppression at 0.1–1 μM in leukemia models .
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Antitumor efficacy: 60–80% tumor growth inhibition in xenografts at 10 mg/kg .
The 4-ethylpiperazine group in 6-(4-Ethylpiperazino)-3-isopropyl derivatives may improve blood-brain barrier penetration compared to methylsulfonyl analogs .
The isopropyl group enhances membrane permeation in Gram-positive bacteria .
Anti-Inflammatory Effects
In murine models, related triazolopyridazines reduce edema by 40–60% at 25 mg/kg, comparable to indomethacin .
Structure-Activity Relationships (SAR)
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Piperazine modifications: Ethyl groups improve metabolic stability over methyl or hydroxyethyl variants .
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C3 substituents: Bulky groups (e.g., isopropyl) increase target selectivity but reduce solubility .
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Electron-withdrawing groups: Fluorine or chlorine at pyridazine positions enhances binding to hydrophobic pockets .
Pharmacokinetic Profile
Data from analogous compounds suggest:
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Half-life (t₁/₂): 3–5 hours due to hepatic CYP3A4 metabolism .
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Plasma protein binding: 85–92%, influenced by the isopropyl group .
Current Research Gaps
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